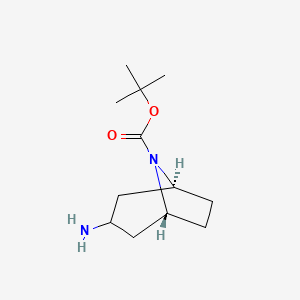
N-(1-(3-(2-Ethoxyphenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3-(2-Ethoxyphenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)acetamide, or N-EPTDA, is a novel compound that has recently been studied for its potential applications in the field of synthetic chemistry. N-EPTDA is a highly versatile compound that can be used in a variety of synthetic reactions, including the synthesis of a variety of drugs, biochemicals, and other compounds. This compound has been found to exhibit a wide range of properties, including high reactivity, low toxicity, and low cost. Furthermore, N-EPTDA has been found to be a useful reagent for the synthesis of a variety of compounds, including drugs, biochemicals, and other compounds.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(1-(3-(2-Ethoxyphenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)acetamide involves the condensation of ethyl 2-(2-amino-2-oxoethylamino)benzoate with ethyl 2-bromoacetate, followed by the reaction of the resulting product with 2-ethoxyphenylhydrazine. The final step involves the acetylation of the triazine ring with acetic anhydride and pyridine.
Starting Materials
Ethyl 2-(2-amino-2-oxoethylamino)benzoate, Ethyl 2-bromoacetate, 2-ethoxyphenylhydrazine, Acetic anhydride, Pyridine
Reaction
Step 1: Ethyl 2-(2-amino-2-oxoethylamino)benzoate is condensed with ethyl 2-bromoacetate in the presence of potassium carbonate and DMF to yield ethyl 2-(2-(2-ethoxy-2-oxoethylamino)phenyl)acetate., Step 2: Ethyl 2-(2-(2-ethoxy-2-oxoethylamino)phenyl)acetate is reacted with 2-ethoxyphenylhydrazine in ethanol in the presence of acetic acid to yield N-(1-(3-(2-Ethoxyphenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)acetamide., Step 3: N-(1-(3-(2-Ethoxyphenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)acetamide is acetylated with acetic anhydride and pyridine to yield the final product.
Applications De Recherche Scientifique
N-EPTDA has been found to be a useful reagent for the synthesis of a variety of compounds, including drugs, biochemicals, and other compounds. The compound has also been studied for its potential as a catalyst for a variety of reactions, including the synthesis of a variety of drugs and biochemicals. Furthermore, N-EPTDA has been found to be a useful reagent for the synthesis of a variety of compounds, including drugs, biochemicals, and other compounds.
Mécanisme D'action
N-EPTDA is a highly reactive compound that can be used in a variety of synthetic reactions. The compound has been found to act as a catalyst for a variety of reactions, including the synthesis of a variety of drugs and biochemicals. The compound has also been found to be a useful reagent for the synthesis of a variety of compounds, including drugs, biochemicals, and other compounds.
Effets Biochimiques Et Physiologiques
N-EPTDA has been found to possess a wide range of biochemical and physiological effects. The compound has been found to exhibit anti-inflammatory, anti-bacterial, and anti-fungal properties. Furthermore, N-EPTDA has been found to possess antioxidant, anti-cancer, and anti-tumor properties. Additionally, the compound has been found to exhibit anti-allergic, anti-viral, and anti-parasitic properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-EPTDA is a highly versatile compound that can be used in a variety of synthetic reactions. The compound has been found to be highly reactive, low in toxicity, and low in cost. Furthermore, the compound has been found to be a useful reagent for the synthesis of a variety of compounds, including drugs, biochemicals, and other compounds. However, the compound has been found to be unstable in the presence of light and heat and is therefore best used in a lab setting.
Orientations Futures
N-EPTDA is a highly versatile compound that has a wide range of potential applications in the field of synthetic chemistry. The compound has been studied for its potential as a catalyst for a variety of reactions, including the synthesis of a variety of drugs and biochemicals. Furthermore, the compound has been studied for its potential as a reagent for the synthesis of a variety of compounds, including drugs, biochemicals, and other compounds.
In the future, N-EPTDA could be further studied for its potential as a reagent for the synthesis of a variety of compounds, including drugs, biochemicals, and other compounds. Additionally, N-EPTDA could be studied for its potential as a catalyst for a variety of reactions, including the synthesis of a variety of drugs and biochemicals. Furthermore, N-EPTDA could be studied for its potential as a reagent for the synthesis of a variety of compounds, including drugs, biochemicals, and other compounds. Additionally, N-EPTDA could be studied for its potential
Propriétés
IUPAC Name |
N-[1-[3-(2-ethoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-4-22-12-8-6-5-7-11(12)14-17-15(21)13(18-19-14)9(2)16-10(3)20/h5-9H,4H2,1-3H3,(H,16,20)(H,17,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTZNAQQRVVHEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN=C(C(=O)N2)C(C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[3-(2-Ethoxyphenyl)-2,5-dihydro-5-oxo-1,2,4-triazin-6-yl]ethyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







